4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide
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Overview
Description
4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide is a chemical compound with the molecular formula C19H13N3O4 . It is an isomer, as indicated by the same molecular formula .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C19H13N3O4/c23-15-9-17(26-16-8-4-3-7-13(15)16)19(25)20-10-14-11-5-1-2-6-12(11)18(24)22-21-14/h1-9H,10H2,(H,20,25)(H,22,24)
. This string represents the molecular structure of the compound.
Scientific Research Applications
Crystallography and Molecular Structure
Research has explored the crystalline structures of related chromene compounds, providing insights into their conformational and geometric properties. For instance, the study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives reveals their anti-rotamer conformation about the C-N bond and the amide O atom's positional relationship to the pyran ring, indicating the structural versatility and potential for diverse chemical applications (Reis et al., 2013).
Synthetic Chemistry and Catalysis
In synthetic chemistry, these compounds have been utilized as key intermediates in the synthesis of antioxidant and antibacterial agents through one-pot reactions. This demonstrates their role in constructing biologically active molecules efficiently (Subbareddy & Sumathi, 2017). Another application involves microwave-assisted synthesis, highlighting an environmentally friendly approach to producing derivatives with significant antimicrobial activities (Raval et al., 2012).
Material Science
Chromene derivatives have been incorporated into aromatic polyamides, resulting in materials with photosensitive properties and potential applications in optoelectronics. These polymers exhibit good solubility, thermal stability, and the ability to form transparent, flexible films, which could be useful in various technological applications (Nechifor, 2009).
Antimicrobial and Antioxidant Properties
Several studies have synthesized chromene derivatives to evaluate their antimicrobial and antioxidant activities, demonstrating their potential as therapeutic agents. The research on 4H-chromene-3-carboxamide derivatives synthesized via cerium ammonium nitrate catalysis has shown promising antibacterial and antioxidant properties, underscoring the chemical versatility and biological relevance of these compounds (Chitreddy & Sumathi, 2017).
Chemosensors
Chromene derivatives have also been investigated for their use as chemosensors, particularly for the detection of metal ions and anions. These studies have revealed the potential of chromene-based molecules to act as highly selective and sensitive fluorescence sensors for environmental and biological applications (Meng et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in the DNA repair process .
Biochemical Pathways
By inhibiting PARP, this compound disrupts the DNA repair pathways, particularly the base excision repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Pharmacokinetics
Like many other drugs, its adme (absorption, distribution, metabolism, and excretion) properties would play a crucial role in its bioavailability and therapeutic effect .
Result of Action
The inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death . This makes this compound potentially useful in the treatment of cancers, particularly those with defects in other DNA repair pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment (such as pH and temperature), the presence of other drugs or substances, and specific characteristics of the individual (such as age, sex, and genetic factors) . .
properties
IUPAC Name |
4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-15-9-17(26-16-8-4-3-7-13(15)16)19(25)20-10-14-11-5-1-2-6-12(11)18(24)22-21-14/h1-9H,10H2,(H,20,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRRATJNLUVUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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